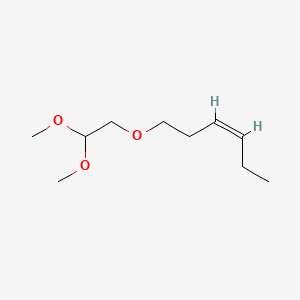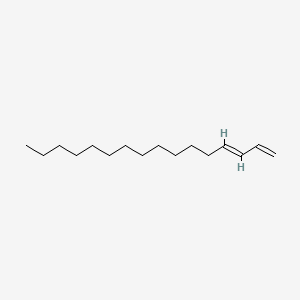
Hexadecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecadiene is an organic compound with the molecular formula C₁₆H₃₀ . It is a type of diene, meaning it contains two double bonds within its carbon chain. The compound is known for its applications in various fields, including chemistry, biology, and industry. This compound can exist in different isomeric forms, depending on the positions of the double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecadiene can be synthesized through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the hydrogenation of hexadecyne , which involves the partial reduction of a triple bond to form the double bonds of this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic dehydrogenation of hexadecane. This process involves the removal of hydrogen atoms from hexadecane in the presence of a catalyst, typically a metal such as platinum or palladium, to form the diene.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecadiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds in this compound can be reduced to form hexadecane.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as (Pd/C) are used for hydrogenation reactions.
Substitution: Halogenation reactions often use or .
Major Products
Oxidation: Epoxides, diols
Reduction: Hexadecane
Substitution: Halogenated hexadecadienes
Wissenschaftliche Forschungsanwendungen
Hexadecadiene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its role in biological signaling pathways and as a component of pheromones.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of hexadecadiene depends on the specific reaction or application. In oxidation reactions , the double bonds of this compound react with oxidizing agents to form epoxides or diols. In biological systems , this compound may interact with receptors or enzymes, influencing signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Hexadecadiene can be compared with other dienes such as butadiene and octadiene . While all these compounds contain double bonds, this compound has a longer carbon chain, which can influence its reactivity and applications. For example, this compound’s longer chain makes it more suitable for use in polymer chemistry and lubricant production compared to shorter dienes.
List of Similar Compounds
- Butadiene (C₄H₆)
- Octadiene (C₈H₁₄)
- Decadiene (C₁₀H₁₈)
Eigenschaften
CAS-Nummer |
54264-03-8 |
|---|---|
Molekularformel |
C16H30 |
Molekulargewicht |
222.41 g/mol |
IUPAC-Name |
(3E)-hexadeca-1,3-diene |
InChI |
InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-16H2,2H3/b7-5+ |
InChI-Schlüssel |
FNJOJJWNIKUCMT-FNORWQNLSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/C=C |
Kanonische SMILES |
CCCCCCCCCCCCC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



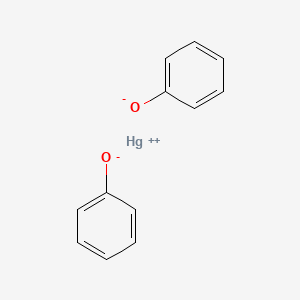
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
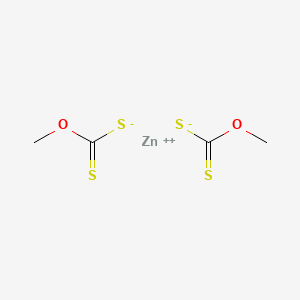



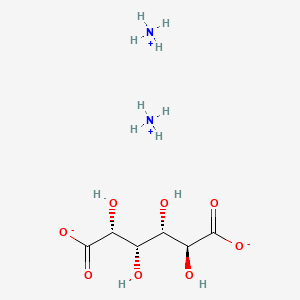

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
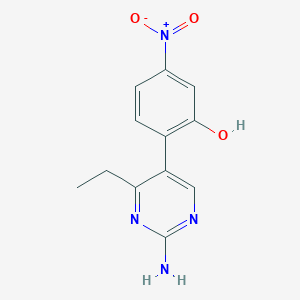

![4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride](/img/structure/B12645499.png)
